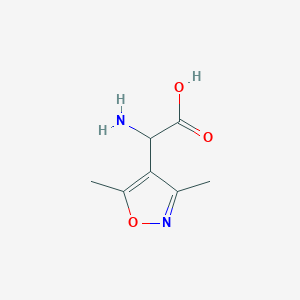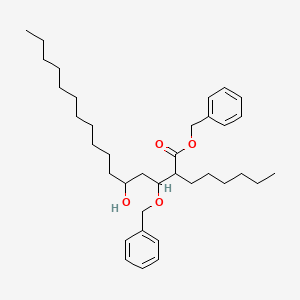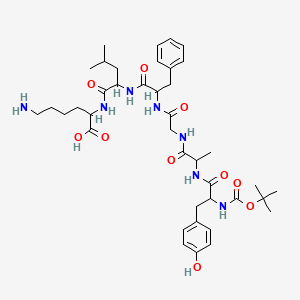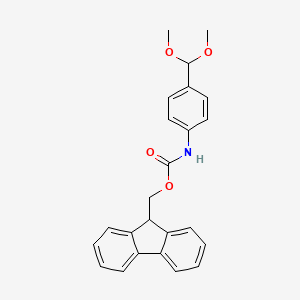
1-Diethoxyphosphorylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-diéthoxyphosphorylnonane est un composé organique caractérisé par la présence d'un groupe phosphoryle lié à une chaîne nonane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 1-diéthoxyphosphorylnonane peut être synthétisé par réaction du nonane avec le phosphite de diéthyle en présence d'un catalyseur. La réaction se produit généralement sous des conditions de température et de pression contrôlées pour assurer la formation du produit souhaité. Le processus implique la substitution nucléophile de l'atome d'hydrogène dans le nonane par le groupe diéthoxyphosphoryle.
Méthodes de production industrielle : La production industrielle du 1-diéthoxyphosphorylnonane implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la distillation et la purification pour isoler le composé des sous-produits et des impuretés.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-diéthoxyphosphorylnonane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides phosphoniques.
Réduction : Les réactions de réduction peuvent convertir le groupe phosphoryle en oxyde de phosphine.
Substitution : Les groupes diéthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les bases fortes sont souvent utilisés.
Principaux produits formés :
Oxydation : Acides phosphoniques.
Réduction : Oxydes de phosphine.
Substitution : Divers phosphonates substitués.
Applications De Recherche Scientifique
Le 1-diéthoxyphosphorylnonane a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres composés contenant du phosphore.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les enzymes et les protéines.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique ou précurseur de médicaments.
Mécanisme d'action
Le mécanisme d'action du 1-diéthoxyphosphorylnonane implique son interaction avec des cibles moléculaires telles que les enzymes. Le groupe phosphoryle peut former des liaisons covalentes avec les sites actifs des enzymes, inhibant leur activité. Cette inhibition peut perturber les voies métaboliques, conduisant à l'effet biologique ou chimique souhaité.
Composés similaires :
- 1-Diéthoxyphosphoryl-3-phénylpropane
- 1-Diéthoxyphosphoryl-2-méthylbutane
- 1-Diéthoxyphosphoryl-4-éthylhexane
Comparaison : Le 1-diéthoxyphosphorylnonane est unique en raison de sa chaîne nonane plus longue, qui peut influencer ses propriétés physiques et chimiques. Comparé à des composés similaires, il peut présenter une solubilité, une réactivité et une activité biologique différentes, le rendant adapté à des applications spécifiques où d'autres composés pourraient ne pas être aussi efficaces .
Mécanisme D'action
The mechanism of action of 1-diethoxyphosphorylnonane involves its interaction with molecular targets such as enzymes. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
- 1-Diethoxyphosphoryl-3-phenylpropane
- 1-Diethoxyphosphoryl-2-methylbutane
- 1-Diethoxyphosphoryl-4-ethylhexane
Comparison: 1-Diethoxyphosphorylnonane is unique due to its longer nonane chain, which can influence its physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C13H29O3P |
|---|---|
Poids moléculaire |
264.34 g/mol |
Nom IUPAC |
1-diethoxyphosphorylnonane |
InChI |
InChI=1S/C13H29O3P/c1-4-7-8-9-10-11-12-13-17(14,15-5-2)16-6-3/h4-13H2,1-3H3 |
Clé InChI |
MONWMCZZLFEQNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12108166.png)













